Monohydroxy Netupitant D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monohydroxy Netupitant D6 is a deuterium-labeled analogue of Monohydroxy Netupitant, which is a metabolite of Netupitant. Netupitant is a selective neurokinin 1 receptor antagonist used primarily for its antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxy Netupitant D6 involves the incorporation of deuterium atoms into the Monohydroxy Netupitant molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: Monohydroxy Netupitant D6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Monohydroxy Netupitant D6 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of Netupitant.
Medicine: Utilized in pharmacological research to investigate the efficacy and safety of Netupitant and its metabolites.
Industry: Applied in the development of new antiemetic drugs and formulations
Mechanism of Action
Monohydroxy Netupitant D6, like Netupitant, acts as a selective antagonist of the neurokinin 1 receptor. This receptor is involved in the emetic response triggered by substance P, a neuropeptide. By blocking the neurokinin 1 receptor, this compound prevents the binding of substance P, thereby inhibiting the emetic response. This mechanism is particularly useful in preventing chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Netupitant: The parent compound, used for its antiemetic properties.
Palonosetron: Another antiemetic drug that works synergistically with Netupitant.
Aprepitant: A similar neurokinin 1 receptor antagonist used for preventing nausea and vomiting
Uniqueness: Monohydroxy Netupitant D6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C30H32F6N4O2 |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3/i1D3,2D3 |
InChI Key |
CUGOZHKFGSQBGD-WFGJKAKNSA-N |
SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C |
Synonyms |
Monohydroxy Netupitant-d6; N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.